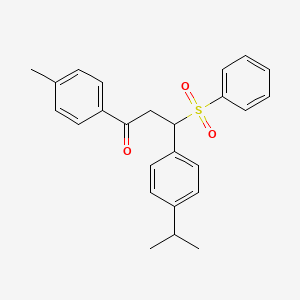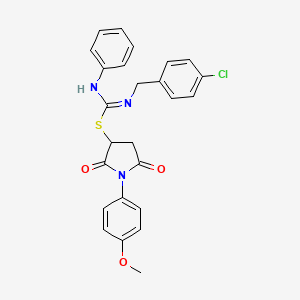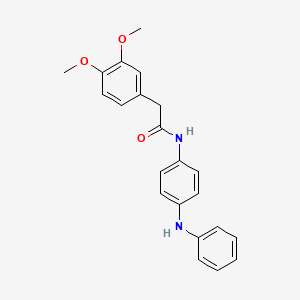
3-(4-isopropylphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-isopropylphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as IPPP and is a ketone derivative of benzene. It has a molecular formula of C24H24O3S and a molecular weight of 400.52 g/mol.
Mechanism of Action
The mechanism of action of IPPP is not well understood. However, it is believed to work by inhibiting certain enzymes in the body, leading to changes in cellular processes.
Biochemical and physiological effects:
IPPP has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using IPPP in lab experiments include its high yield synthesis, its potential applications in a wide range of research areas, and its relatively low cost. However, the limitations of using IPPP include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of IPPP.
2. The potential applications of IPPP as a photosensitizer in photodynamic therapy should be explored further.
3. The use of IPPP as a fluorescent probe for the detection of certain molecules in biological systems should be investigated.
4. The potential applications of IPPP as a ligand in coordination chemistry should be explored further.
5. The toxicity of IPPP should be further investigated to determine its safety for use in scientific research.
Synthesis Methods
The synthesis of IPPP involves the reaction of acetone, 4-isopropylbenzaldehyde, 4-methylbenzaldehyde, and phenylsulfonyl chloride in the presence of a base catalyst. The reaction takes place under mild conditions and results in the formation of IPPP with a high yield.
Scientific Research Applications
IPPP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of uses, including:
1. As a reagent in organic synthesis: IPPP can be used as a reagent in organic synthesis to form new compounds.
2. As a fluorescent probe: IPPP has been used as a fluorescent probe to detect the presence of certain molecules in biological systems.
3. As a photosensitizer: IPPP has been found to have potential applications as a photosensitizer in photodynamic therapy.
4. As a ligand: IPPP can be used as a ligand in coordination chemistry to form metal complexes.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-methylphenyl)-3-(4-propan-2-ylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3S/c1-18(2)20-13-15-22(16-14-20)25(29(27,28)23-7-5-4-6-8-23)17-24(26)21-11-9-19(3)10-12-21/h4-16,18,25H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMYCSVFJFIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)


![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)


![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate](/img/structure/B4959596.png)
